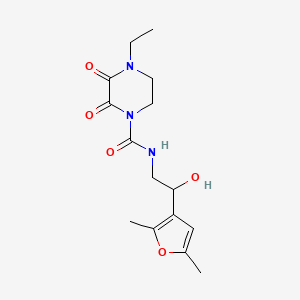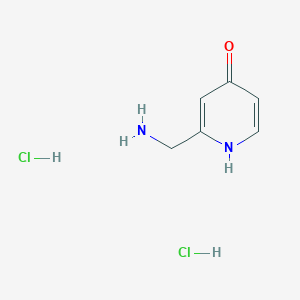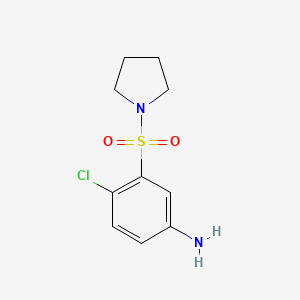
1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community. This compound is a derivative of urea and has been synthesized using various methods. The aim of
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Research explores the influence of compounds on the orexin (OX) system, which modulates functions like feeding, arousal, stress, and drug abuse. Specifically, certain antagonists targeting OX receptors have been evaluated for their effects on binge eating in animal models. This sheds light on potential therapeutic applications in treating compulsive eating disorders by modulating the OX system (Piccoli et al., 2012).
Chemical Interactions and Synthesis
The cocondensation reactions of urea with different compounds, underlining the complex chemical interactions leading to the formation of new compounds, including urea derivatives, highlight the diverse applications of urea in synthetic chemistry. Such studies contribute to the development of novel materials and chemicals (Tomita & Hse, 1992).
Application in Carbohydrate Chemistry
The development of protective groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, demonstrates the role of sophisticated chemical strategies in advancing carbohydrate chemistry. This highlights the utility of specific urea derivatives in synthesizing complex molecules for various applications, including drug development and biomolecular research (Spjut, Qian, & Elofsson, 2010).
Enzyme Inhibition and Anticancer Properties
Research into urea derivatives has also revealed their potential as enzyme inhibitors and anticancer agents. The synthesis and evaluation of various urea compounds have demonstrated their effectiveness in inhibiting specific enzymes and their potential in treating cancer, indicating the broad therapeutic applications of these chemicals (Mustafa, Perveen, & Khan, 2014).
Contributions to Nonlinear Optics
The exploration of urea derivatives in the engineering of noncentrosymmetric structures for nonlinear optical (NLO) applications signifies the material science potential of these compounds. Their role in achieving ideal chromophore orientations for enhanced NLO efficiency underscores the relevance of urea derivatives in advanced technological applications (Muthuraman et al., 2001).
Advancements in Polymer Solar Cells
The investigation of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells highlights the contribution of urea derivatives to the field of renewable energy. The enhancement of power conversion efficiency in solar cells through the use of urea-doped materials exemplifies the innovative applications of urea derivatives in improving energy conversion technologies (Wang et al., 2018).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-2-28-19-9-7-18(8-10-19)24-21(27)23-12-16-11-20(26)25(14-16)13-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSNRBWGZBEZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide](/img/structure/B2600439.png)


![6-(2-Ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2600442.png)


